Fmoc-met(O2)-OH
CAS No.: 163437-14-7
VCID: VC21538983
Molecular Formula: C20H21NO6S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-met(O2)-OH, also known as N-(fluorenylmethoxycarbonyl)-S,S-dioxo-L-methionine, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its protective group, which facilitates the synthesis process by preventing unwanted side reactions. The compound has a molecular formula of C20H21NO6S and a molecular weight of approximately 403.5 g/mol . Synthesis and ApplicationsFmoc-met(O2)-OH is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Fmoc group is easily removable under basic conditions, typically using piperidine, allowing for the sequential addition of amino acids to form peptides. The sulfone modification of methionine improves its stability against oxidation, which can be problematic in peptide synthesis . Peptide Synthesis Process
Research FindingsResearch on Fmoc-met(O2)-OH has focused on its stability and efficiency in peptide synthesis. Studies have shown that methionine derivatives like Fmoc-met(O2)-OH exhibit high coupling efficiency without the need for side-chain protection, which simplifies the synthesis process . Stability and Coupling Efficiency
Commercial Availability and HandlingFmoc-met(O2)-OH is commercially available from several suppliers, including aapptec and Watanabe Chemical Industries. It is recommended to store the compound in a cool, dry place to maintain its purity and stability .
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CAS No. | 163437-14-7 | ||||||
Product Name | Fmoc-met(O2)-OH | ||||||
Molecular Formula | C20H21NO6S | ||||||
Molecular Weight | 403.5 g/mol | ||||||
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | ||||||
Standard InChI | InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | ||||||
Standard InChIKey | KJLKPACOHZKRFM-UHFFFAOYSA-N | ||||||
Isomeric SMILES | CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||
SMILES | CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||
Canonical SMILES | CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||
Synonyms | FMOC-MET(O2)-OH;163437-14-7;Fmoc-L-methioninesulfone;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfonyl)butanoicacid;C20H21NO6S;AmbotzFAA1406;PubChem22746;SCHEMBL3378520;MolPort-008-267-657;ZINC2526278;CF-830;QC-265;AKOS015911878;AM82148;AJ-37581;AK117091;KB-52101;FT-0082217;X6915;S-8003;I14-37429;(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(methylsulfonyl)butanoicacid | ||||||
PubChem Compound | 22490610 | ||||||
Last Modified | Aug 15 2023 |
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